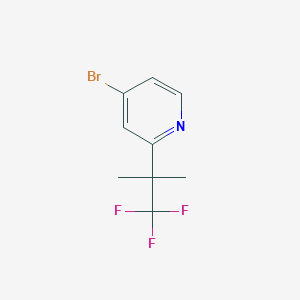
4-溴-2-(1,1,1-三氟-2-甲基丙烷-2-基)吡啶
描述
“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is a chemical compound with the CAS Number: 1357476-67-5. It has a linear formula of C9H9BrF3N . The compound is typically stored at temperatures between 2-8°C and appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” is represented by the InChI Code: 1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom and a trifluoromethyl group attached to it.
Physical And Chemical Properties Analysis
“4-Bromo-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine” has a molecular weight of 268.074 . It has a density of 1.5±0.1 g/cm3 and a boiling point of 209.3±40.0 °C at 760 mmHg . The compound’s flash point is 80.4±27.3 °C .
科学研究应用
Agrochemicals: Crop Protection
The compound is extensively used in the agrochemical industry, primarily for the protection of crops from pests. The introduction of Fluazifop-butyl, a derivative of trifluoromethylpyridine (TFMP), marked the beginning of the use of TFMP derivatives in the market. Since then, over 20 new TFMP-containing agrochemicals have been developed . These compounds are particularly valued for their unique physicochemical properties conferred by the fluorine atom and the pyridine moiety, which contribute to their effectiveness in pest control.
Pharmaceuticals: Drug Development
In the pharmaceutical sector, TFMP derivatives have been incorporated into several market-approved drugs. Five pharmaceutical products containing the TFMP structure have been approved, and numerous candidates are undergoing clinical trials . The biological activities of these derivatives are attributed to the distinct characteristics of the fluorine atom and the pyridine ring, which are believed to enhance the therapeutic efficacy of the drugs.
Veterinary Medicine
Similar to their use in human pharmaceuticals, TFMP derivatives have found applications in veterinary medicine. Two veterinary products featuring the TFMP moiety have received market approval . These products leverage the unique properties of TFMP to treat and prevent diseases in animals, showcasing the versatility of this compound across different domains of health science.
Functional Materials
The development of functional materials has benefited from the incorporation of fluorinated organic compounds, including TFMP derivatives. The unique properties of fluorine atoms have been exploited to enhance the physical properties of materials, leading to advancements in this field .
Synthesis of Organic Compounds
TFMP and its derivatives serve as key intermediates in the synthesis of various organic compounds. Their unique chemical properties facilitate the development of novel compounds with potential applications in diverse fields ranging from material science to biotechnology .
Biological Research
The structural motif of TFMP is of significant interest in biological research due to its influence on biological activities. Researchers study the interaction of TFMP derivatives with biological systems to understand their potential as therapeutic agents or biological probes .
Environmental Science
The impact of TFMP derivatives on the environment, particularly in terms of their biodegradability and toxicity, is an important area of study. Understanding these aspects is crucial for developing eco-friendly agrochemicals and assessing the environmental footprint of these compounds .
Chemical Property Analysis
TFMP derivatives are studied for their unique chemical properties, such as their vapor-phase reactions. These studies contribute to the broader understanding of fluorinated compounds and their behavior under various conditions .
安全和危害
The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
4-bromo-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3N/c1-8(2,9(11,12)13)7-5-6(10)3-4-14-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQNICQGPIHIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216220 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1357476-67-5 | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride](/img/structure/B1375633.png)
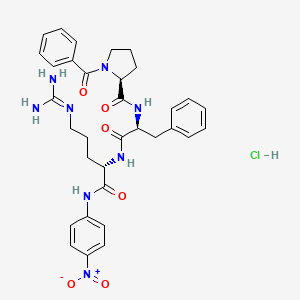

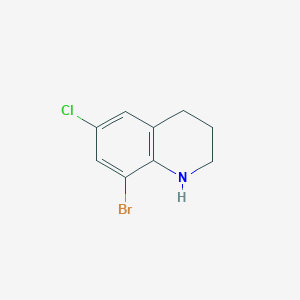
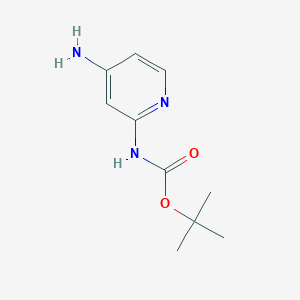

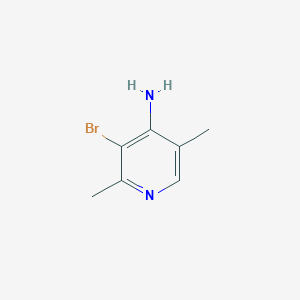
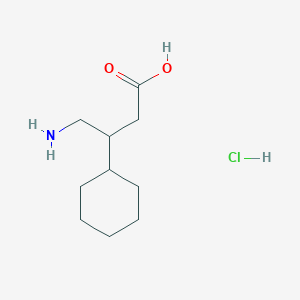
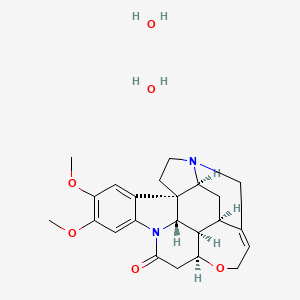

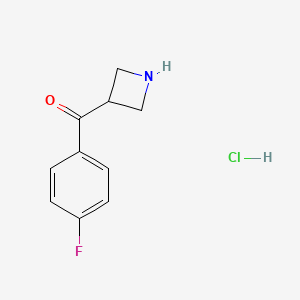
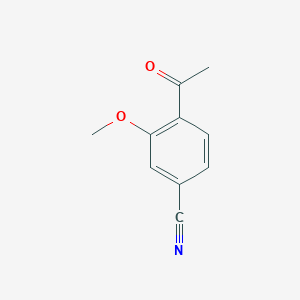
![Ethyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B1375652.png)
